2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)-
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Overview
Description
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- is an organic compound with a complex structure It is a derivative of cyclohexenone, characterized by the presence of a methyl group and a 2-methylpropoxy group attached to the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
α-Bromination: Cyclohexanone undergoes α-bromination to form 2-bromocyclohexanone.
Base Treatment: The brominated compound is then treated with a base to form 2-cyclohexen-1-one.
Alkylation: The 2-cyclohexen-1-one is alkylated with 2-methylpropyl bromide in the presence of a strong base to introduce the 2-methylpropoxy group.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as vanadium or palladium may be used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo conjugate addition with nucleophiles, forming stable adducts. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-: Similar structure but lacks the 2-methylpropoxy group.
2-Methyl-2-cyclohexen-1-one: Similar but with a different substitution pattern on the cyclohexenone ring.
3-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group at a different position.
Uniqueness
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- is unique due to the presence of both a methyl group and a 2-methylpropoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
37457-15-1 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-3-(2-methylpropoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(2)7-13-11-6-4-5-10(12)9(11)3/h8H,4-7H2,1-3H3 |
InChI Key |
GIAZBUMIVSZJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)OCC(C)C |
Origin of Product |
United States |
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